Crystal Structure and Solid-State Identity: Monoclinic Unit Cell Parameters vs. Iminodibenzyl
The crystalline form of 3-chloroiminodibenzyl is distinct from that of its non-chlorinated analog, iminodibenzyl. Powder X-ray diffraction analysis reveals that 3-chloroiminodibenzyl crystallizes in a monoclinic system with unit cell parameters a = 11.68 Å, b = 8.08 Å, c = 12.13 Å, and β = 95.6° [1]. In contrast, iminodibenzyl also crystallizes in a monoclinic system but with significantly different cell dimensions: a = 11.60 Å, b = 11.27 Å, c = 20.05 Å, and β = 126.5° [1]. The distinct unit cell volumes and β angles provide a definitive fingerprint for solid-state identification.
| Evidence Dimension | Monoclinic unit cell parameters (X-ray powder diffraction) |
|---|---|
| Target Compound Data | a = 11.68 Å, b = 8.08 Å, c = 12.13 Å, β = 95.6° |
| Comparator Or Baseline | Iminodibenzyl: a = 11.60 Å, b = 11.27 Å, c = 20.05 Å, β = 126.5° |
| Quantified Difference | Unit cell volume difference: ~1144 ų (3-chloroiminodibenzyl) vs. ~2618 ų (iminodibenzyl); β angle difference of 30.9° |
| Conditions | X-ray powder diffraction; room temperature |
Why This Matters
This quantitative difference in crystalline parameters enables unambiguous identification and purity verification of 3-chloroiminodibenzyl in solid-state formulations, preventing misassignment with the non-chlorinated analog during quality control.
- [1] Caranoni, C., Reboul, J. P., & Cristau, B. (1982). Diagrammes de poudres de l'iminostilbene, C₁₄H₁₁N, de l'iminodibenzyle, C₁₄H₁₃N, et de son derivé: le chloro-3 iminodibenzyle, C₁₄H₁₂ClN. Powder Diffraction, 34-1994, 34-1995, 34-1996. View Source
